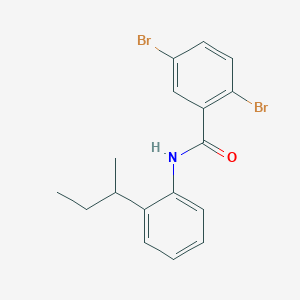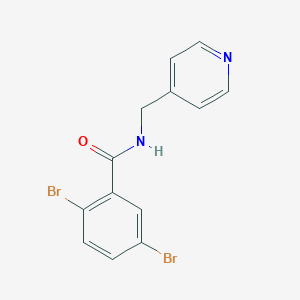![molecular formula C33H24O4 B290663 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate, also known as BP4, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BP4 is a member of the biphenyl family of compounds, which are known for their diverse chemical and biological properties. In
Wissenschaftliche Forschungsanwendungen
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been studied for its potential applications in a variety of scientific fields, including materials science, organic chemistry, and pharmacology. In materials science, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been used as a building block for the synthesis of novel polymers and liquid crystals. In organic chemistry, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been used as a ligand in metal-catalyzed reactions. In pharmacology, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been studied for its potential as an anti-inflammatory agent and as a modulator of certain ion channels.
Wirkmechanismus
The mechanism of action of 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate is not fully understood, but it is believed to involve the modulation of certain ion channels in cells. 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to inhibit the activity of voltage-gated sodium channels and to enhance the activity of calcium-activated potassium channels. These effects may contribute to 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate's anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has also been shown to have anticonvulsant and anxiolytic effects in animal models. Additionally, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and can be used as a building block for the synthesis of more complex molecules. 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate is also stable under a variety of conditions and has a long shelf life. However, there are also some limitations to using 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate in lab experiments. It can be difficult to dissolve in certain solvents, and its effects on ion channels may be context-dependent and difficult to predict.
Zukünftige Richtungen
There are several future directions for research on 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate. One area of interest is the development of new materials based on 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate and related compounds. Another area of interest is the further study of 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate's effects on ion channels and its potential as a therapeutic agent for inflammatory and neuropathic pain. Additionally, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate may have potential applications in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the potential of 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate in these areas.
Synthesemethoden
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-bromobiphenyl with 2-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-hydroxycarbonylbiphenyl in the presence of a base to form 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate.
Eigenschaften
Molekularformel |
C33H24O4 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
[3-methyl-4-(4-phenylbenzoyl)oxyphenyl] 4-phenylbenzoate |
InChI |
InChI=1S/C33H24O4/c1-23-22-30(36-32(34)28-16-12-26(13-17-28)24-8-4-2-5-9-24)20-21-31(23)37-33(35)29-18-14-27(15-19-29)25-10-6-3-7-11-25/h2-22H,1H3 |
InChI-Schlüssel |
KTESLHNZDJYNCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



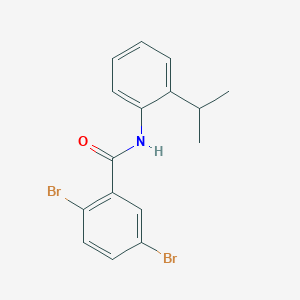
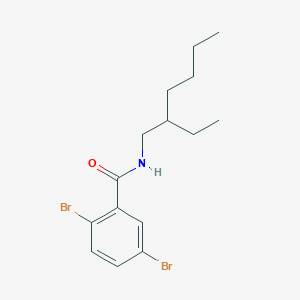

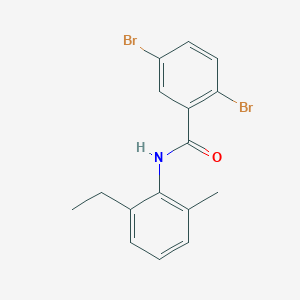
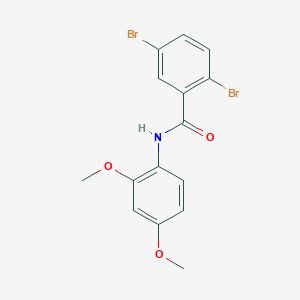
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)
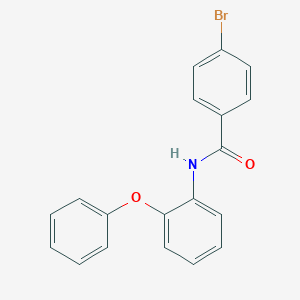
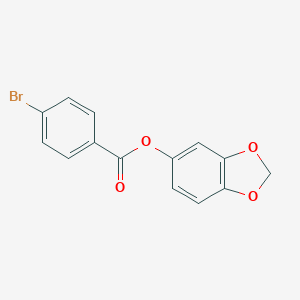

![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
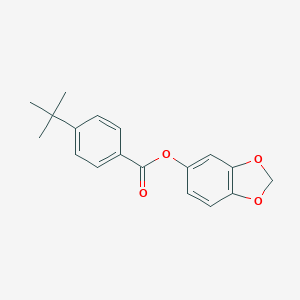
![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
